molecular formula C14H12BrClO2 B8683501 4-Bromo-2-chloro-1-((4-methoxybenzyl)oxy)benzene

4-Bromo-2-chloro-1-((4-methoxybenzyl)oxy)benzene

Cat. No. B8683501
M. Wt: 327.60 g/mol
InChI Key: AYNPLBSXWZXPJS-UHFFFAOYSA-N
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Patent
US07776910B2

Procedure details

Potassium carbonate (0.98 g, 7.086 mmol) was added to a solution of 4-bromo-2-chlorophenol (0.7 g, 3.374 mmol) and 4-methoxybenzylbromide (0.51 mL, 3.543 mmol) in acetone (20 mL) and the mixture was stirred at room temperature overnight. The solid phase was removed by filtration and the filtrate was evaporated to dryness under reduced pressure. The residue was partitioned between EtOAc and aqueous NaOH (2 M). The organic layer was washed with water and brine; dried over Na2SO4, filtered, and evaporated under reduced pressure. The residue was purified via flash chromatography (hexane/EtOAc, 99/1) to give 0.937 g (85% yield) of 4-bromo-2-chloro-1-(4-methoxy-benzyloxy)-benzene as yellow solid.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([Cl:15])[CH:9]=1.[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1>CC(C)=O>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:22][C:21]2[CH:24]=[CH:25][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)=[C:10]([Cl:15])[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Name
Quantity
0.51 mL
Type
reactant
Smiles
COC1=CC=C(CBr)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid phase was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and aqueous NaOH (2 M)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (hexane/EtOAc, 99/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC1=CC=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.937 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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